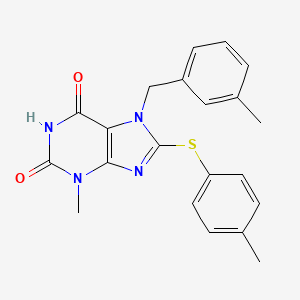
3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with methyl, benzyl, and tolylthio groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the methyl, benzyl, and tolylthio groups through various substitution reactions. Common reagents used in these reactions include methyl iodide, benzyl chloride, and p-tolylthiol, along with appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl, benzyl, or tolylthio groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: A methylxanthine similar to caffeine, found in chocolate.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. These properties may offer advantages in certain applications, such as increased potency or selectivity for specific targets.
生物活性
3-Methyl-7-(3-methylbenzyl)-8-(p-tolylthio)-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound, part of the xanthine family, exhibits various pharmacological properties, including anti-inflammatory and antioxidant effects. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4OS, with a molecular weight of approximately 358.46 g/mol. The structure features a purine core with methyl and thioether substituents that may influence its biological interactions.
The biological activity of this compound can be attributed to its structural similarity to other purines and xanthines, which are known to interact with various biological pathways:
- Adenosine Receptor Modulation : Similar compounds have been shown to act as antagonists at adenosine receptors, potentially influencing neurotransmission and vascular functions .
- Inhibition of Xanthine Oxidase : Compounds in this class often exhibit xanthine oxidase inhibition, which can reduce oxidative stress and inflammation by lowering uric acid levels in the body .
1. Anti-inflammatory Effects
Research indicates that purine derivatives can modulate inflammatory responses. For instance, studies have demonstrated that xanthines can inhibit the synthesis of pro-inflammatory cytokines such as TNF-alpha . The specific compound may exhibit similar properties by affecting signaling pathways involved in inflammation.
2. Antioxidant Activity
The antioxidant capacity of purine derivatives is well-documented. They can scavenge free radicals and reduce oxidative stress markers in various biological systems. This activity is particularly relevant in conditions characterized by oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
3. Potential Neuroprotective Effects
Given its structural characteristics, there is potential for neuroprotective effects mediated through adenosine receptor modulation. Such effects could be beneficial in neurodegenerative diseases where adenosine signaling is disrupted.
Research Findings Summary Table
特性
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-(4-methylphenyl)sulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13-7-9-16(10-8-13)28-21-22-18-17(19(26)23-20(27)24(18)3)25(21)12-15-6-4-5-14(2)11-15/h4-11H,12H2,1-3H3,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGPZZGTHJBHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














